Technical Guide: 2,6-Diphenylcyclohexanone (C₁₈H₁₈O)
Technical Guide: 2,6-Diphenylcyclohexanone (C₁₈H₁₈O)
The following technical guide details the properties, synthesis, and applications of 2,6-Diphenylcyclohexanone .
[1][2]
Executive Summary & Chemical Identity
2,6-Diphenylcyclohexanone (CAS: 37904-84-0) is a disubstituted cyclic ketone characterized by two phenyl rings directly attached to the
Critical Distinction: Researchers frequently confuse this compound with 2,6-dibenzylcyclohexanone (derived from the reduction of the aldol product, 2,6-dibenzylidenecyclohexanone).
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2,6-Diphenylcyclohexanone (C₁₈H₁₈O): Phenyl rings attached directly to the ring (Ar-C).
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2,6-Dibenzylcyclohexanone (C₂₀H₂₂O): Phenyl rings separated by a methylene bridge (Ar-CH₂-C).
This guide focuses strictly on the diphenyl variant, a molecule of significant interest in stereochemical studies, photochemistry (Norrish Type I cleavage), and as a rigid scaffold in liquid crystal design.
Physicochemical Profile
| Property | Data | Note |
| IUPAC Name | 2,6-diphenylcyclohexan-1-one | |
| Molecular Formula | C₁₈H₁₈O | |
| Molecular Weight | 250.34 g/mol | |
| CAS Number | 37904-84-0 (mix), 37904-76-6 (cis) | |
| Appearance | White crystalline solid | |
| Melting Point | 119–121 °C (mixture) | cis-isomer typically ~123 °C |
| Solubility | Soluble in CHCl₃, THF, Toluene | Poor solubility in water |
| Stereochemistry | Exists as cis (meso) and trans (racemic) | cis is generally the thermodynamic product |
Stereochemistry & Conformation
The stereochemistry of 2,6-diphenylcyclohexanone is governed by the relative orientation of the phenyl groups on the chair conformation of the cyclohexane ring.
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Cis-Isomer (Meso): Both phenyl groups adopt an equatorial position to minimize 1,3-diaxial interactions. This is the thermodynamically stable form.
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Trans-Isomer (Racemic): One phenyl group is equatorial, and the other is axial. This form is higher in energy and can isomerize to the cis form under basic conditions via enolization.
Stereochemical Equilibrium Diagram
The following diagram illustrates the equilibrium and the thermodynamic drive toward the cis isomer.
Figure 1: Base-catalyzed isomerization favoring the diequatorial cis-isomer.
Synthesis Protocol: Pd-Catalyzed -Arylation
Unlike the benzylidene derivatives formed via simple aldol condensation, 2,6-diphenylcyclohexanone requires direct formation of a C(sp³)-C(sp²) bond. The most robust method is the Palladium-catalyzed
Method: Double -Arylation (Buchwald-Hartwig Type)
This protocol utilizes a palladium catalyst with a bulky phosphine ligand to couple cyclohexanone with bromobenzene.
Reagents
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Substrate: Cyclohexanone (1.0 eq)
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Aryl Halide: Bromobenzene (2.2 eq)
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Catalyst: Pd(OAc)₂ (1–2 mol%) or Pd₂(dba)₃
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Ligand: BINAP or Xantphos (to promote reductive elimination)
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Base: NaOtBu (Sodium tert-butoxide) (2.5 eq)
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Solvent: Toluene or THF (anhydrous)
Step-by-Step Workflow
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Catalyst Pre-formation: In a glovebox or under Argon, mix Pd(OAc)₂ and BINAP in anhydrous toluene. Stir for 15 mins to generate the active catalytic species.
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Reagent Addition: Add NaOtBu, followed by cyclohexanone.
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Arylation Phase: Add bromobenzene dropwise.
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Note: The base generates the enolate in situ. The bulky ligand prevents
-hydride elimination and favors the coupling.
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Heating: Heat the mixture to 80–100 °C for 12–24 hours.
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Monitoring: Use GC-MS to monitor the disappearance of the mono-arylated intermediate (2-phenylcyclohexanone).
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Quench & Workup: Cool to RT, quench with saturated NH₄Cl, and extract with ethyl acetate.
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Purification: Silica gel chromatography (Hexanes/EtOAc).
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Isomer Separation: Recrystallization from ethanol typically yields the pure cis-isomer as white needles.
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Reaction Mechanism Diagram
Figure 2: Sequential Pd-catalyzed alpha-arylation mechanism.
Spectroscopic Characterization
Validation of the structure relies on distinguishing the
¹H NMR (Chloroform-d)
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Symmetry: The cis-isomer possesses a plane of symmetry, simplifying the spectrum.
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Benzylic Protons (
-H): Look for a signal around 3.5–3.8 ppm (doublet of doublets).-
Coupling Constants: The coupling constants (
values) indicate axial/equatorial relationships. A large coupling constant (~10-12 Hz) suggests trans-diaxial coupling between the -H and the adjacent methylene proton, confirming the equatorial position of the phenyl ring.
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Aromatic Region: Multiplets at 7.1–7.4 ppm (10H).
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Ring Methylene: Multiplets at 1.8–2.5 ppm .
IR Spectroscopy[6][7]
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Carbonyl Stretch (C=O): Strong absorption at ~1705–1715 cm⁻¹ .
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Note: Conjugation is not present (unlike benzylidene derivatives which shift to ~1660 cm⁻¹), so the frequency remains typical for a saturated 6-membered cyclic ketone.
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Applications in Research
Photochemistry (Norrish Type I)
2,6-Diphenylcyclohexanone is a model substrate for studying Norrish Type I photodecarbonylation .
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Mechanism: UV irradiation causes homolytic cleavage of the C-C bond adjacent to the carbonyl.
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Outcome: Elimination of CO to form 1,5-diphenylpentane derivatives or recyclization to cyclopentanes.
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Utility: Used to probe the lifetimes of triplet biradicals in crystal lattices vs. solution.
Liquid Crystal Engineering
The cis-isomer provides a rigid, bent-core architecture.
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Role: It serves as a chiral dopant or a core unit in the synthesis of discotic or banana-shaped liquid crystals.
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Advantage: The phenyl rings provide
-stacking capability, while the cyclohexanone core dictates the angular geometry.
References
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Synthesis (Pd-Catalyzed): Kawatsura, M., & Hartwig, J. F. (1999). Simple, High-Yielding Synthesis of
-Aryl Ketones by Palladium-Catalyzed Arylation.[2] Journal of the American Chemical Society, 121(6), 1473–1478. Link -
Photochemistry: Ng, D., Yang, Z., & Garcia-Garibay, M. A. (2001). Engineering reactions in crystals: suppression of photodecarbonylation by intramolecular
-phenyl quenching. Tetrahedron Letters, 42(52), 9113-9116. Link -
Physical Properties: Sigma-Aldrich Product Specification, 2,6-Diphenylcyclohexanone (CAS 37904-84-0). Link
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Crystal Structure: Ramamurthy, V., & Schanze, K. S. (Eds.).[1][3][4] (2003).[5] Organic Solid State Reactions. CRC Press. (Discusses the stereoselective behavior in solid state).
